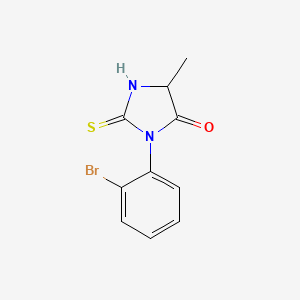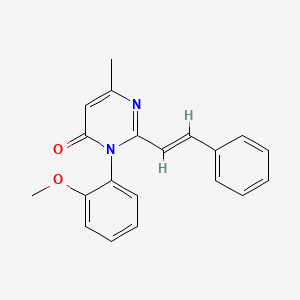
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of acidic or basic catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives.
科学研究应用
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in the inhibition of inflammatory pathways and protection against oxidative stress .
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
Nicotinamide derivatives: Similar in having a pyrimidine core but differ in side chains and specific functional groups.
Uniqueness
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is unique due to its combination of a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-6-methyl-2-[(E)-2-phenylethenyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-15-14-20(23)22(17-10-6-7-11-18(17)24-2)19(21-15)13-12-16-8-4-3-5-9-16/h3-14H,1-2H3/b13-12+ |
InChI 键 |
IPNZCZNVRWDSBF-OUKQBFOZSA-N |
手性 SMILES |
CC1=CC(=O)N(C(=N1)/C=C/C2=CC=CC=C2)C3=CC=CC=C3OC |
规范 SMILES |
CC1=CC(=O)N(C(=N1)C=CC2=CC=CC=C2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



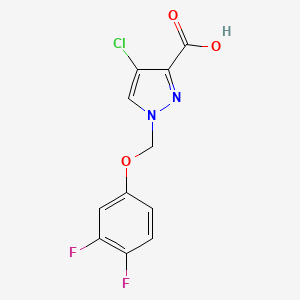
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)


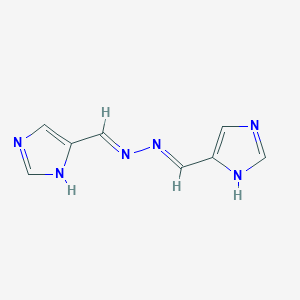
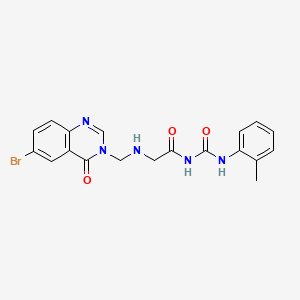
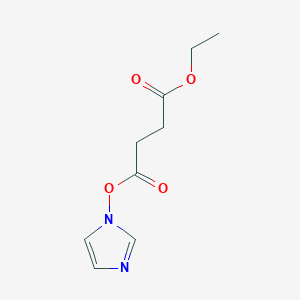
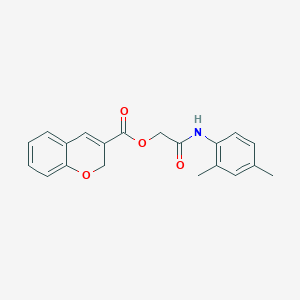
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
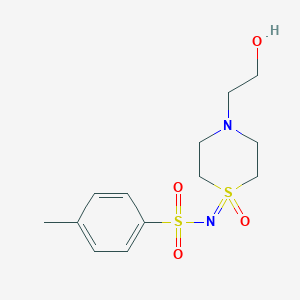
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
